molecular formula C15H18N2O2 B12901896 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide CAS No. 112935-98-5

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12901896
CAS No.: 112935-98-5
M. Wt: 258.32 g/mol
InChI Key: GENIODYTORCKQV-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide is a significant chemical scaffold within medicinal chemistry research, primarily utilized as a key intermediate for the synthesis of novel therapeutic agents. This compound belongs to the 4-quinolone-3-carboxamide class, a privileged structure known for its wide range of pharmacological activities. Recent scientific investigations have highlighted the immense potential of this scaffold in drug discovery, particularly in the development of antiproliferative agents. Derivatives based on this core structure have been designed and synthesized as potent VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy, and have demonstrated promising proapoptotic activity in cellular assays . The structural motif of the 4-quinolone-3-carboxamide is also being explored for its antibacterial potential, positioning it as a candidate for addressing antibiotic resistance . The synthetic accessibility of N-1 substituted derivatives like this compound is a critical area of study, as the N-alkyl group can present unique synthetic challenges but is essential for modulating biological activity and exploring structure-activity relationships (SAR) . Researchers value this compound for constructing more complex molecules aimed at targeting various kinases and other disease-relevant proteins, providing a versatile core for further functionalization and optimization in lead compound development.

Properties

CAS No.

112935-98-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-ethyl-4-oxo-N-propylquinoline-3-carboxamide

InChI

InChI=1S/C15H18N2O2/c1-3-9-16-15(19)12-10-17(4-2)13-8-6-5-7-11(13)14(12)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,19)

InChI Key

GENIODYTORCKQV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC

Origin of Product

United States

Preparation Methods

Step 1: Cyclization to Form Quinoline Core

  • Starting from malonic acid diethyl ester and an appropriate anthranilic acid derivative, the cyclization is induced by refluxing in diphenyl ether at approximately 240–255 °C.
  • This step yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a white solid with high purity.
  • The reaction conditions are harsh due to the need for ring closure and formation of the quinoline scaffold.

Step 2: N-Alkylation at the 1-Position

  • The ethyl ester intermediate is subjected to N-alkylation using ethyl bromide (for the 1-ethyl substituent) in anhydrous N,N-dimethylformamide (DMF).
  • Sodium hydride (NaH) is used as a base to deprotonate the nitrogen, facilitating nucleophilic substitution.
  • The reaction is typically carried out at 90 °C under an inert atmosphere.
  • This step yields 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with yields ranging from 50% to 93% depending on conditions.

Step 3: Hydrolysis to Carboxylic Acid

  • The ester is hydrolyzed under basic conditions (e.g., 10% aqueous NaOH in ethanol) at 100 °C to yield the corresponding 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • The acid is isolated by acidification and purification steps.

Coupling to Form the Carboxamide

Step 4: Activation of Carboxylic Acid

  • The carboxylic acid is activated using coupling reagents such as bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in the presence of polystyrene-supported 1-hydroxybenzotriazole (HOBt).
  • This activation forms an active ester intermediate suitable for amide bond formation.
  • The reaction is typically performed in DMF at room temperature with optimized activation times (e.g., two 3-hour steps) to maximize yield and purity.

Step 5: Amide Bond Formation with Propylamine

  • Propylamine is added to the activated ester solution to form the carboxamide bond, yielding 1-ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide.
  • The coupling reaction proceeds at room temperature over 24 hours.
  • The product is then purified by recrystallization or chromatographic methods to obtain the target compound with high purity.

Alternative Synthetic Routes and Notes

  • Some methods employ solid-phase synthesis techniques using polystyrene-supported HOBt to facilitate purification and improve yields in amide coupling steps.
  • N-alkylation can also be performed using other alkyl halides under similar conditions, allowing for structural diversity.
  • The key cyclization step to form the quinoline core is critical and requires careful temperature control to avoid side reactions.
  • The use of sodium hydride requires anhydrous conditions and inert atmosphere to prevent side reactions and ensure safety.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclization Malonic acid diethyl ester + anthranilic acid, reflux in diphenyl ether (~240 °C) 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester 77
2 N-Alkylation Ethyl bromide, NaH, anhydrous DMF, 90 °C 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester 50–93
3 Hydrolysis 10% NaOH aqueous, ethanol, 100 °C 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 70–76
4 Activation (Carboxylic acid) PyBrop, PS-HOBt, DMF, room temperature, 2 × 3 h Activated ester intermediate Optimized
5 Amide coupling Propylamine, DMF, room temperature, 24 h 1-ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide 25–80 (varies)

Research Findings and Optimization

  • The use of polystyrene-supported HOBt as a coupling reagent improves the purity of the amide products by minimizing side reactions and facilitating purification.
  • Reaction times and reagent equivalents have been optimized to balance yield and product quality, with coupling times of 24 hours and slight excess of amine (0.9 equivalents) being effective.
  • The cyclization step is sensitive to temperature and solvent choice; phenyl ether is preferred for its high boiling point and inertness.
  • N-alkylation yields depend on the alkyl halide and reaction conditions; sodium hydride is effective but requires careful handling.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Observations :

  • N-1 Alkyl Chain Length: Longer chains (e.g., pentyl in ALICB179,3) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
  • C-3 Carboxamide Modifications : Bulky substituents like adamantyl or naphthyl (Compounds 24, 34) improve target selectivity but may hinder solubility . The propyl group in the target compound offers a compromise between steric bulk and hydrophilicity.
  • Electron-Withdrawing Groups : Fluorine (GHQ168) or acetyl (4g) at C-6/C-7 enhances electronic interactions with biological targets, though fluorine may increase synthetic complexity .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The propyl carboxamide in the target compound likely improves water solubility compared to adamantyl or naphthyl derivatives (logP estimated <3.5) but falls short of morpholino-containing analogs like GHQ168 (logP ~2.8) .
  • Synthetic Accessibility : The target compound’s regioselective N-ethylation simplifies synthesis compared to chiral analogs (e.g., Compounds 24/25), which require HPLC separation .

Research Findings and Limitations

  • Regioselectivity in Synthesis: DFT studies confirm that N-ethylation at the 4-oxoquinoline nitrogen is favored (ΔG‡ ~15 kcal/mol lower than carboxamide pathway), enabling high-purity synthesis of the target compound .
  • Activity Gaps : The compound’s theoretical antiviral activity remains unvalidated experimentally, contrasting with ALICB179,3, which shows confirmed efficacy in viral inhibition assays .

Biological Activity

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide (CAS: 112935-98-5) is a compound belonging to the class of 4-oxo-1,4-dihydroquinoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly as inhibitors of β-secretase (BACE-1), which plays a critical role in the pathogenesis of Alzheimer's disease.

Chemical Structure

The chemical structure of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide can be represented as follows:

C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2

This structure features a quinoline core with various functional groups that contribute to its biological activity.

BACE-1 Inhibition

Recent studies have shown that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit significant inhibitory activity against BACE-1. A notable study reported a series of these derivatives, including 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide, demonstrating an IC50 value indicative of potent inhibition. Specifically, the most effective analogs showed IC50 values as low as 1.89 μM, suggesting promising therapeutic potential for Alzheimer's disease treatment .

Cytotoxicity and Selectivity

In vitro evaluations indicated that while these compounds effectively inhibit BACE-1, they also exhibit low cytotoxicity towards human cell lines. This selectivity is crucial for drug development as it minimizes potential side effects associated with therapeutic agents .

Blood-Brain Barrier Permeability

The ability of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide to cross the blood-brain barrier (BBB) was assessed through predictive models. The compound demonstrated favorable predicted permeability, which is essential for central nervous system-targeted therapies .

Study on Structure-Activity Relationship (SAR)

A comprehensive study explored the structure-activity relationship among various 4-oxo derivatives. The findings highlighted that modifications on the propyl chain significantly influenced BACE-1 inhibitory activity and cytotoxicity profiles. For instance, substituents on the nitrogen atom and variations in the carbon chain length were found to optimize both potency and selectivity .

CompoundIC50 (μM)Cytotoxicity (HepG2)BBB Permeability
14e1.89LowHigh
14f5.00ModerateModerate
14g10.00HighLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide with high yield and purity?

  • Methodology : A robust approach involves multi-step synthesis, starting with alkylation of the quinolone core followed by carboxamide formation. Key steps include:

  • Alkylation : Reacting the quinolone precursor (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the N-1 position .
  • Saponification : Hydrolysis of the ester group using NaOH in a THF/water mixture to yield the carboxylic acid intermediate.
  • Amide Coupling : Employing coupling agents like TBTU or HOBt with N-propylamine to form the carboxamide.
  • Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity.
    • Data : Typical yields range from 85–93% for alkylation and 90–97% for saponification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl and propyl groups) and verify the absence of impurities.
  • LC-MS/HPLC : For assessing purity (>98%) and molecular weight confirmation.
  • FT-IR : To identify carbonyl (C=O) stretches (e.g., 1680–1720 cm⁻¹ for the oxo and carboxamide groups).
    • Data : Melting points for similar derivatives are reported between 170–172°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide?

  • Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions.

  • Crystallization : Grow crystals via slow evaporation in ethanol or DMSO.
  • Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL for structure solution.
    • Data : For analogous compounds, triclinic systems (space group P1) with unit cell parameters a = 8.090 Å, b = 9.547 Å, and c = 14.047 Å are observed .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of quinolone carboxamides?

  • Methodology :

  • Comparative Analysis : Cross-validate biological assays (e.g., antimicrobial IC₅₀) with computational docking (e.g., AutoDock Vina) to identify binding modes.
  • Controlled Variables : Standardize assay conditions (pH, solvent, cell lines) to reduce variability.
    • Case Study : Discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    • Data : Similar quinolones are classified as irritants (skin/eyes) and require storage in sealed containers at 2–8°C .

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